molecular formula C10H20O4 B066116 1,1,2,2-Tetramethoxycyclohexane CAS No. 163125-34-6

1,1,2,2-Tetramethoxycyclohexane

Cat. No. B066116
M. Wt: 204.26 g/mol
InChI Key: ZGERRGRQKXRTKD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxycyclohexane is a chemical compound with the molecular formula C10H20O4 . It is used as a reagent for the protection of vicinal diols .


Synthesis Analysis

The acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane results in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This new methodology complements classical cyclic acetal protecting group strategies .


Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetramethoxycyclohexane is represented by the formula C10H20O4 . The average mass is 204.263 Da and the monoisotopic mass is 204.136154 Da .


Chemical Reactions Analysis

1,1,2,2-Tetramethoxycyclohexane is involved in the acid-catalyzed reaction with monosaccharides, resulting in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This reaction is a part of a new methodology that complements classical cyclic acetal protecting group strategies .


Physical And Chemical Properties Analysis

1,1,2,2-Tetramethoxycyclohexane has a boiling point of 54°C at 0.4 Torr . It is soluble in most organic solvents . The density is 1.064 , and the molecular weight is 204.26300 .

Scientific Research Applications

  • Carbohydrate Protection : Grice et al. (1997) reported that 1,1,2,2-tetramethoxycyclohexane is effective in selectively protecting vicinal, diequatorial, diol functionality in monosaccharides as cyclohexane-1,2-diacetal (CDA). This methodology aids in the synthesis of oligosaccharides and natural products (Grice et al., 1997).

  • Photocycloaddition : Cruciani et al. (1990) described the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming 1-oxa-spiro[3.5]non-5-enes. This process is driven by the redox potentials between the enone and alkene, providing insights into the chemistry of cycloalk-2-enones (Cruciani et al., 1990).

  • Silicon-based Chemistry : Tsurusaki et al. (2014) synthesized Tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene using 1,1,2,2-tetrachlorocyclohexasilane, showcasing its application in synthesizing novel silicon-based compounds (Tsurusaki et al., 2014).

  • Macrocyclic Compound Synthesis : Suissa et al. (1997) explored the use of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to the formation of a nonacyclic compound tetraspiro[tetrakis(cyclohexane)-1,5′′′′:1′,11′′′′:1″,17′′′′:1′′′,23′′′′-[1,3,7,9,13,15,19,21]octaazapentacyclo[19.3.1.13,7.19,13.15,19]octacosane 1, showcasing an application in complex compound synthesis (Suissa et al., 1997).

  • Oligosaccharide Synthesis : Ley et al. (2003) used 1,1,2,2-tetramethoxycyclohexane as an intermediate in the synthesis of (1′S,2′S)-methyl-3O,4O-(1′,2′-dimethoxycyclohexane-1′,2′-diyl)-α-D-mannopyranoside, an important compound in the field of carbohydrate chemistry (Ley et al., 2003).

Safety And Hazards

1,1,2,2-Tetramethoxycyclohexane may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

1,1,2,2-tetramethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERRGRQKXRTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369910
Record name 1,1,2,2-tetramethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetramethoxycyclohexane

CAS RN

163125-34-6
Record name 1,1,2,2-tetramethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
MI Barrena, MI Matheu, S Castillón - The Journal of Organic …, 1998 - ACS Publications
4-O-Benzoyl-2,2-difluorooleandrose (16) has been synthesized from l-rhamnose. The key steps are the formation of a difluoromethylene group in 12 by reacting ulose 11 with DAST and …
Number of citations: 32 pubs.acs.org
SV Ley, HWM Priepke, SL Warriner - Journal of the Chemical …, 1997 - pubs.rsc.org
Acid catalysed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane results in selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (…
Number of citations: 47 pubs.rsc.org
SV Ley, HWM Priepke - Angewandte Chemie International …, 1994 - Wiley Online Library
Scheme 1 nonreducing end should be the fully armed glycosyl donor 2. The central part. the diprotected ethyl I-thio-aL-rhamnopyranoside 3, should ideally act either as acceptor or as …
Number of citations: 157 onlinelibrary.wiley.com
T Ziegler, LR Subramanian… - … of Reagents for Organic …, 2001 - Wiley Online Library
[ 163125‐34‐6 ] C 10 H 20 O 4 (MW 204.27) InChI = 1S/C10H20O4/c1‐11‐9(12‐2)7‐5‐6‐8‐10(9,13‐3)14‐4/h5‐8H2,1‐4H3 InChIKey = ZGERRGRQKXRTKD‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
TKM Shing, T Luk - Tetrahedron: Asymmetry, 2009 - Elsevier
The effect of diol blocking groups, cyclohexane-1,2-diacetal verses butane-1,2-diacetal, on the asymmetric epoxidation of trans- and cis-alkenes by arabinose-derived ketones is …
Number of citations: 21 www.sciencedirect.com
FA Alharthi, GT Potter, GC Jayson… - Organic …, 2023 - ACS Publications
Reactions of a glucuronic acid (GlcA) β-thioglycoside with cyclohexadione show initial formation of the two anticipated all-trans decalin-type O2,O3 and O3,O4 cyclohexane-1,2-…
Number of citations: 5 pubs.acs.org
SV Ley, DK Baeschlin, DJ Dixon, AC Foster… - Chemical …, 2001 - ACS Publications
While 1, 2-diacetals have been known in the literature since 1938, 1 their specific application in organic synthesis has been recognized only recently. It seems remarkable to us that …
Number of citations: 197 pubs.acs.org
E Lence, L Castedo, C González-Bello - Tetrahedron Letters, 2009 - Elsevier
A selective resin for linking trans-diequatorial-1,2-diols to solid support is described. This linking was carried out under mild and aprotic conditions involving the use of trimethylsilyl …
Number of citations: 2 www.sciencedirect.com
A Kelling, U Schilde, M Sefkow - Zeitschrift für Kristallographie-New …, 2000 - degruyter.com
Crystal structure of (l^,2/?,45,6/?,85)-2',2'-dimethoxy-8-hydroxy- spiro[3,5,10-trioxa-tricyclo[6.2.1.02'6]undecan-4,l'-cyclohex Page 1 Z. Kristallogr. NCS 215 (2000) 515-518 Đ by …
Number of citations: 1 www.degruyter.com
M Sefkow, A Kelling, U Schilde - European Journal of Organic …, 2001 - Wiley Online Library
Efficient synthesis of 1‐, 4‐, and 5‐caffeoylquinic acid was achieved in three or four steps with suitably protected quinic acid precursors, in overall yields of 41%, 36%, and 60% [from …

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